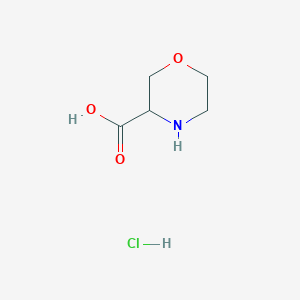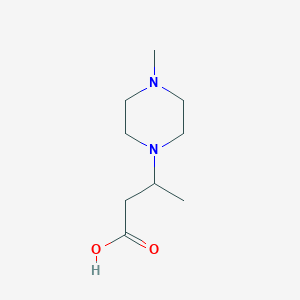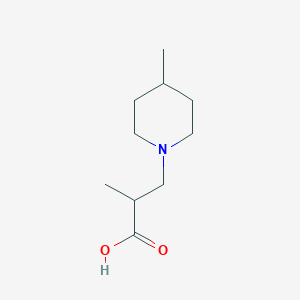![molecular formula C10H10F3NO2 B1418968 2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid CAS No. 1218248-26-0](/img/structure/B1418968.png)
2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid
Overview
Description
“2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid” is a complex organic compound. It contains a trifluoromethyl group, which is often found in pharmaceuticals, agrochemicals, and materials due to its unique properties .
Molecular Structure Analysis
The trifluoromethyl group in the compound is a key functional group that can significantly influence the compound’s properties. It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The trifluoromethyl group in the compound can undergo various reactions. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been reported .Scientific Research Applications
Conformational Studies
- Rotational Isomerism and Conformational Equilibria: Research by Nishida, Takeshita, Fujisaki, and Kajigaeshi (1988) explored the conformational equilibrium of fluorene derivatives, highlighting the interaction between the methylamino group and the fluorene ring, which stabilizes specific conformations. This work contributes to understanding the molecular behavior of similar compounds, including 2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid (Nishida, Takeshita, Fujisaki, & Kajigaeshi, 1988).
Reactions and Derivatives
- Reactions with Carbon Disulfide and Phenylisothiocyanate: Studies by Dölling, Frost, Heinemann, and Hartung (1993) revealed that derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide and phenylisothiocyanate to form ketene dithioacetals and acetals. These findings are significant for developing new synthetic pathways for compounds related to 2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid (Dölling, Frost, Heinemann, & Hartung, 1993).
Synthetic Processes
- Synthesis of Methxyl-2-(Methoxyimino) Derivatives: Zhang Guo-fu (2012) developed a synthetic route for derivatives of 2-(Hydroxy-phenyl)-acetic acid methyl ester, which are structurally related to 2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid. This research highlights advancements in synthetic methodologies with potential applications in developing new compounds (Zhang Guo-fu, 2012).
Structural and Functional Analysis
- Structure-Activity Relationship in NF-kappaB and AP-1 Gene Expression: Palanki et al. (2000) conducted structure-activity relationship studies on compounds structurally similar to 2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid. This research is crucial for understanding the molecular mechanisms and potential therapeutic applications of these compounds (Palanki et al., 2000).
Green Chemistry in Drug Design
- Environmental-Friendly Syntheses of Analgesic and Antipyretic Compounds: Reddy, Reddy, and Dubey (2014) explored eco-friendly syntheses of analgesic and antipyretic compounds, emphasizing the importance of sustainable practices in the development of new pharmaceuticals. This research aligns with the principles of green chemistry and highlights alternative methods relevant to compounds like 2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid (Reddy, Reddy, & Dubey, 2014).
Future Directions
properties
IUPAC Name |
2-(methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14-8(9(15)16)6-4-2-3-5-7(6)10(11,12)13/h2-5,8,14H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHDCYQZOMUTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1418890.png)
![6-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1418892.png)

![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)


![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)


![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)